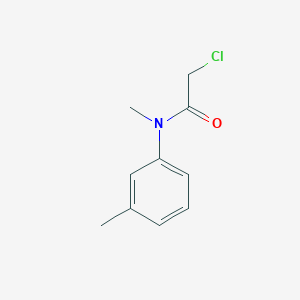
3-amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile
Descripción general
Descripción
The compound "3-amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile" is a fluorinated aminonitrile, which is a class of compounds known for their diverse applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, similar compounds with fluorine substituents and aminonitrile groups have been studied for their photocatalytic properties, antimicrobial activity, corrosion inhibition, and potential as anticancer agents .
Synthesis Analysis
The synthesis of related fluorinated aminonitriles often involves multi-step reactions, employing techniques such as the Gewald synthesis, Vilsmeier-Haack reaction, and green chemistry protocols. For instance, a fluorinated α-aminonitrile compound was synthesized following a 'green protocol' and characterized by spectral and X-ray crystallographic analyses . Similarly, 3-amino-2,4-dicarbonitrile-5-methylbiphenyls were synthesized using a grindstone method, which is a solvent-free, environmentally benign process .
Molecular Structure Analysis
The molecular structure of fluorinated aminonitriles is typically characterized using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined and showed that the molecule crystallizes in the monoclinic space group with specific unit cell parameters . Theoretical calculations, such as DFT, are also used to study the equilibrium geometry and reactivity of these molecules .
Chemical Reactions Analysis
Fluorinated aminonitriles participate in various chemical reactions, including decarboxylative cross-coupling reactions, which enable the preparation of benzylic amines and ethers from readily available starting materials under mild conditions . The reactivity of these compounds is often explored using molecular descriptors and reactivity surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aminonitriles, such as their corrosion inhibition properties and antimicrobial activity, are of significant interest. For instance, derivatives of 2-aminobenzene-1,3-dicarbonitriles have been investigated as corrosion inhibitors for mild steel in acidic conditions, with some derivatives showing high inhibition efficiency . Antimicrobial screening of novel Schiff bases derived from related compounds has revealed excellent activity for some derivatives . Additionally, the polymorphism and crystallization control of related compounds have been studied to understand their thermodynamic relationships and stability .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized using a similar chemical structure, have been researched for their antimicrobial activity. Some derivatives, including those resembling the 3-amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile structure, show significant antimicrobial properties (Puthran et al., 2019).
Photocatalysis
3-Amino-fluorene-2,4-dicarbonitriles (AFDCs), closely related to the compound , have been used as photocatalysts in decarboxylative cross-coupling reactions. These reactions are significant in synthesizing a variety of benzylic amines and ethers (Chen, Lu, & Wang, 2019).
Antitumor Activity
Similar compounds, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and evaluated for their antitumor activities. These compounds exhibit inhibitory effects on certain cancer cell lines, suggesting potential applications in cancer research (Hao et al., 2017).
Photopolymerization in 3D Printing
Derivatives like 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile have been used as photosensitizers in photoinitiating systems for polymerization processes, crucial in 3D printing technologies. They demonstrate excellent polymerization profiles and high final conversions, showcasing their potential in material science (Tomal et al., 2019).
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles, structurally similar to the compound in focus, have been studied for their role as corrosion inhibitors. They exhibit significant inhibition properties on mild steel surfaces, which is valuable in industrial applications (Verma, Quraishi, & Singh, 2015).
Propiedades
IUPAC Name |
3-amino-4-fluoro-1-(4-fluorophenyl)indene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3/c18-11-6-4-10(5-7-11)17(9-21)12-2-1-3-14(19)15(12)16(22)13(17)8-20/h1-7H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXFLTGXOLEYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(C2(C#N)C3=CC=C(C=C3)F)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170636 | |
| Record name | 3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |
CAS RN |
303150-48-3 | |
| Record name | 3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303150-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)

![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)
![4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3035088.png)

![3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3035091.png)


